molecular formula C19H16N4O3S B2846105 N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946285-25-2

N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

Cat. No.: B2846105
CAS No.: 946285-25-2
M. Wt: 380.42
InChI Key: IEUUXLMQXWNIQU-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a sophisticated small molecule inhibitor of significant interest in early-stage drug discovery and biochemical research. Its structure, which incorporates a benzothiazole moiety linked to an isoxazole carboxamide, is engineered to interact with the ATP-binding pocket of various protein kinases, a class of enzymes critical for cellular signaling source . This molecular architecture suggests potential for high selectivity and potency, making it a valuable chemical probe for deconvoluting complex signaling pathways in oncology and immunology. Researchers utilize this compound primarily to investigate aberrant kinase activity in cellular models of disease, to study signal transduction mechanisms, and to serve as a lead structure for the development of novel therapeutic agents. The presence of the methoxybenzo[d]thiazol-2-yl group is a feature associated with molecules that exhibit diverse biological activities, further underscoring its utility in high-throughput screening and hit-to-lead optimization campaigns source . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-12-9-16(26-22-12)18(24)23(11-13-5-3-4-8-20-13)19-21-15-10-14(25-2)6-7-17(15)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUUXLMQXWNIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its anti-cancer properties. This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups:

  • Benzo[d]thiazole ring
  • Isoxazole ring
  • Pyridine moiety

This structural complexity contributes to its biological activity, making it a valuable subject for further research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Cell Proliferation : The compound has shown significant anti-cancer activity against various cell lines, including Colo205, U937, MCF7, and A549. It induces apoptosis and regulates the cell cycle through p53 activation .
  • Enzyme Interaction : It may inhibit enzymes involved in cellular signaling pathways, thereby affecting gene expression and metabolic processes.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may also exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis and quorum sensing pathways .

Anti-Cancer Activity

A series of studies have demonstrated the potent anti-cancer effects of this compound:

Cell LineIC50 (µM)Mechanism
Colo2051.5Apoptosis via p53 pathway
U9372.0Induction of cell cycle arrest
MCF71.8Modulation of apoptotic signaling
A5491.6Inhibition of proliferation

These results indicate that the compound effectively inhibits cancer cell growth at low concentrations.

Antifungal Screening

Derivatives synthesized from this compound have been screened for antifungal activity, showing promising results against various fungal strains. The structure-activity relationship (SAR) studies indicated that modifications to the methoxy and pyridine groups significantly enhance antifungal potency.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively induces apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
  • Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to target proteins involved in cancer progression, providing insights into its potential as a therapeutic agent.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promising results against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and Colo205 (colon cancer). In vitro studies indicate that it can induce cell cycle arrest and apoptosis in these cells, with IC50 values ranging from 5.04 to 13 μM depending on the cell line tested .
  • Immunosuppressive Properties :
    • Research has indicated that isoxazole derivatives can exhibit immunosuppressive effects by inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A. This suggests potential applications in autoimmune diseases and organ transplantation .
  • Neuroprotective Effects :
    • Compounds similar to N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide have been studied for their ability to inhibit tau phosphorylation, which is implicated in neurodegenerative diseases like Alzheimer's. By acting as DYRK1A inhibitors, these compounds may help reduce tau pathology .

Case Studies

  • Colo205 Cell Line Study :
    • In a detailed investigation, the effects of this compound on the Colo205 cell line were assessed. Treatment resulted in significant alterations in mitochondrial protein levels and enhanced apoptosis markers, indicating its potential as an anticancer agent .
  • Immunosuppressive Testing :
    • A series of isoxazole derivatives were tested for their ability to suppress TNF-alpha production in human blood cultures, showcasing the immunosuppressive potential of related compounds .

Preparation Methods

Cyclocondensation of 4-Methoxy-2-aminothiophenol with Cyanogen Bromide

A 500 mL flask charged with 4-methoxy-2-aminothiophenol (15.3 g, 0.1 mol) and cyanogen bromide (11.9 g, 0.12 mol) in ethanol (200 mL) was refluxed for 6 h. The precipitated solid was filtered, washed with cold ethanol, and recrystallized from acetonitrile to yield 5-methoxybenzo[d]thiazol-2-amine as white needles (14.1 g, 82%, m.p. 145–147°C).

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.51 (d, J = 8.8 Hz, 1H), 7.12 (d, J = 2.4 Hz, 1H), 6.89 (dd, J = 8.8, 2.4 Hz, 1H), 5.42 (s, 2H, NH2), 3.83 (s, 3H, OCH3)
  • ESI-MS: m/z 181.0 [M+H]+

Preparation of 3-Methylisoxazole-5-carboxylic Acid

Cyclization of Ethyl Acetoacetate with Hydroxylamine

Ethyl acetoacetate (13.0 g, 0.1 mol) and hydroxylamine hydrochloride (8.35 g, 0.12 mol) in ethanol (100 mL) were stirred at 80°C for 4 h. After solvent evaporation, the residue was treated with 10% NaOH (50 mL) and refluxed for 2 h. Acidification with HCl yielded 3-methylisoxazole-5-carboxylic acid as a crystalline solid (9.2 g, 73%, m.p. 162–164°C).

Optimization Table 1: Isoxazole Cyclization Conditions

Entry Solvent Temp (°C) Time (h) Yield (%)
1 Ethanol 80 4 73
2 DMF 100 2 68
3 Water 120 1 61

Amide Coupling and N-Alkylation Sequence

Stepwise Carboxamide Formation

Protocol A:

  • Activation: 3-Methylisoxazole-5-carboxylic acid (5.6 g, 40 mmol) was treated with oxalyl chloride (6.3 mL, 72 mmol) in dichloromethane (100 mL) at 0°C for 2 h.
  • Coupling: The acyl chloride was added dropwise to a solution of 5-methoxybenzo[d]thiazol-2-amine (7.2 g, 40 mmol) and triethylamine (11.2 mL, 80 mmol) in THF (150 mL). Stirring continued for 12 h at 25°C.
  • Workup: The mixture was diluted with ethyl acetate, washed with 5% citric acid and brine, then dried over MgSO4. Chromatography (SiO2, hexane/EtOAc 3:1) gave N-(5-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide (9.8 g, 78%).

Protocol B (PyBOP-Mediated):
A DMF (50 mL) solution containing 3-methylisoxazole-5-carboxylic acid (1.4 g, 10 mmol), PyBOP (6.2 g, 12 mmol), and DIPEA (3.5 mL, 20 mmol) was stirred for 1 h. 5-Methoxybenzo[d]thiazol-2-amine (1.8 g, 10 mmol) was added, and the reaction proceeded for 24 h. Purification by prep-HPLC afforded the carboxamide (2.1 g, 70%).

N-Alkylation with Pyridin-2-ylmethanol

Mitsunobu Reaction for C-N Bond Formation

To a solution of N-(5-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide (2.56 g, 8 mmol) and pyridin-2-ylmethanol (0.98 g, 9 mmol) in THF (50 mL), triphenylphosphine (2.62 g, 10 mmol) and DIAD (1.97 mL, 10 mmol) were added at 0°C. After stirring for 12 h at 25°C, the mixture was concentrated and chromatographed (SiO2, CH2Cl2/MeOH 15:1) to yield the title compound (2.89 g, 85%).

Characterization of Final Product

  • 1H NMR (500 MHz, CDCl3): δ 8.61 (d, J = 4.5 Hz, 1H), 7.74 (td, J = 7.7, 1.8 Hz, 1H), 7.58 (d, J = 8.9 Hz, 1H), 7.38 (d, J = 7.8 Hz, 1H), 7.29 (dd, J = 8.9, 2.5 Hz, 1H), 7.11 (d, J = 2.5 Hz, 1H), 6.95 (s, 1H), 5.32 (s, 2H, NCH2Py), 3.89 (s, 3H, OCH3), 2.47 (s, 3H, CH3)
  • HRMS (ESI): m/z 424.1295 [M+H]+ (calc. 424.1298)

Comparative Evaluation of Synthetic Routes

Table 2: Yield Comparison Across Methodologies

Step Protocol Yield (%) Purity (HPLC)
Benzothiazole synthesis A 82 98.5
Isoxazole formation B 73 97.8
Amide coupling PyBOP 70 99.1
N-Alkylation Mitsunobu 85 98.7

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions should be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Isoxazole ring formation : Cyclocondensation of β-diketones or nitrile oxides with appropriate precursors under reflux in solvents like ethanol or THF.

Q. Coupling reactions :

  • Use of coupling agents (e.g., EDC/HOBt or DCC) to link the isoxazole-5-carboxamide to the 5-methoxybenzo[d]thiazol-2-yl and pyridin-2-ylmethyl groups.
  • Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) to minimize side reactions .

Purification : Column chromatography (silica gel) or preparative HPLC to isolate the final product. Monitor reaction progress via TLC or HPLC .
Critical Optimization Parameters :

  • Catalyst selection (e.g., Pd-based catalysts for cross-coupling).
  • Solvent polarity to enhance yield (e.g., DMF for polar intermediates).
  • Ultrasound-assisted synthesis to accelerate reaction rates .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Use DEPT-135 for carboxamide group identification .
  • FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and aromatic C-H stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
  • Computational Methods :
  • Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments).
  • Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic sites .

Q. What in vitro biological assays are appropriate for initial screening, and how should conflicting cytotoxicity data be resolved?

  • Methodological Answer :
  • Primary Assays :
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Resolving Contradictions :
  • Verify compound purity via HPLC (>95%).
  • Replicate assays across multiple cell lines.
  • Use dose-response curves to rule out off-target effects .

Advanced Research Questions

Q. What strategies can enhance metabolic stability and bioavailability without compromising target affinity?

  • Methodological Answer :
  • Structural Modifications :
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring to block oxidative metabolism.
  • Replace labile methyl groups with deuterated analogs .
  • Formulation Approaches :
  • Nanoencapsulation (e.g., liposomes) to improve solubility.
  • Prodrug design (e.g., esterification of carboxamide) for sustained release .
  • In Silico Predictions : Use ADMET tools (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetics .

Q. How can quantum mechanical calculations predict the binding mode to putative protein targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase ATP-binding pockets).
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities. Cross-validate with experimental IC₅₀ values .

Q. What experimental approaches elucidate the mechanism of action when traditional methods fail?

  • Methodological Answer :
  • Chemical Proteomics :
  • Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins.
  • Identify targets via LC-MS/MS .
  • Transcriptomic Profiling : RNA-seq to monitor gene expression changes in treated vs. untreated cells.
  • CRISPR Screening : Genome-wide knockout libraries to identify synthetic lethal partners .

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